2-((4-Amino-6-((4-ethoxyphenyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol
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Overview
Description
2-((4-Amino-6-((4-ethoxyphenyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol is a complex organic compound belonging to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in the structure of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Amino-6-((4-ethoxyphenyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Nitration: The introduction of a nitro group into the pyrimidine ring. This can be achieved by treating the precursor with a nitrating agent such as nitric acid in the presence of sulfuric acid.
Amination: The nitro compound is then subjected to reduction, often using hydrogen gas in the presence of a palladium catalyst, to form the corresponding amino derivative.
Ethoxylation: The ethoxy group is introduced via an etherification reaction, typically using ethyl iodide in the presence of a base like potassium carbonate.
Final Assembly: The final step involves coupling the ethoxylated amino compound with 2-aminoethanol under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reagent concentrations) is crucial for scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups, forming corresponding oxides and ketones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to diamino derivatives.
Substitution: Halogenated or sulfonated pyrimidine derivatives.
Scientific Research Applications
2-((4-Amino-6-((4-ethoxyphenyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential interactions with biological macromolecules, such as DNA and proteins, due to its structural similarity to nucleotides.
Medicine: Investigated for its potential as an anticancer agent, given the presence of functional groups known to interact with cellular pathways involved in cancer progression.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-((4-Amino-6-((4-ethoxyphenyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol exerts its effects is primarily through its interaction with nucleic acids and proteins. The compound can intercalate into DNA, disrupting the replication process, which is a common mechanism for anticancer agents. Additionally, it may inhibit specific enzymes involved in nucleotide synthesis, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dinitropyrimidine: Similar in structure but with different substituents, leading to varied biological activities.
4-Amino-2-ethoxypyrimidine: Lacks the nitro group, resulting in different chemical reactivity and applications.
6-Amino-2-ethoxypyrimidine: Another structural isomer with distinct properties.
Uniqueness
The uniqueness of 2-((4-Amino-6-((4-ethoxyphenyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both amino and nitro groups allows for a wide range of chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[[4-amino-6-(4-ethoxyanilino)-5-nitropyrimidin-2-yl]amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O4/c1-2-24-10-5-3-9(4-6-10)17-13-11(20(22)23)12(15)18-14(19-13)16-7-8-21/h3-6,21H,2,7-8H2,1H3,(H4,15,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSPLIVIQPCCHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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